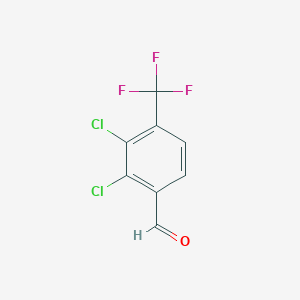

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The InChI code for 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde is 1S/C8H3Cl2F3O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .科学的研究の応用

Catalytic Applications

- Benzaldehyde derivatives, including those similar to 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde, are key intermediates in catalytic processes. For instance, sulfated Ti-SBA-15 catalysts have shown enhanced oxidative properties for the conversion of benzyl alcohol to benzaldehyde, indicating the potential for catalytic applications in transforming alcohol groups into aldehyde functionalities with high selectivity (Rajesh Sharma et al., 2012).

Material Science

- In material science, benzaldehyde derivatives are utilized in the synthesis of metal-organic frameworks (MOFs) and polymers. For example, fluorinated microporous polyaminals have been synthesized using 4-trifluoromethylbenzaldehyde, demonstrating high CO2 adsorption capabilities. This suggests potential applications in gas storage and separation technologies (Guiyang Li et al., 2016).

Organic Synthesis

- In organic synthesis, benzaldehyde derivatives are crucial for the synthesis of heterocyclic compounds and other organic molecules. A notable application includes the one-pot synthesis of β-Chlorovinyl aldehydes, showcasing the versatility of benzaldehyde derivatives in constructing complex organic structures (V. J. Majo et al., 1996).

Photocatalysis

- Research on graphitic carbon nitride modified by thermal, chemical, and mechanical processes has indicated its effectiveness as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This aligns with potential applications of benzaldehyde derivatives in green chemistry and sustainable processes (M. J. Lima et al., 2017).

Safety and Hazards

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde is classified as a combustible liquid. It is harmful if swallowed and causes skin and eye irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces. After handling, it is recommended to wash skin thoroughly. If swallowed, it is advised to call a poison center or doctor .

作用機序

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the wittig reaction , which may influence its interaction with biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde. For instance, the compound should be stored at room temperature and kept away from open flames, hot surfaces, and sources of ignition . It’s also important to take precautionary measures against static discharge .

特性

IUPAC Name |

2,3-dichloro-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKISGVSWWUHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2873259.png)

![3-butyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2873260.png)

![(2R,6S)-4,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2873262.png)

![N-(benzo[d]thiazol-2-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2873265.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)

![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)

![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)